

Spectroscopic and Synthetic Profile of Boc-L-cyclobutylglycine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Boc-L-cyclobutylglycine**

Cat. No.: **B586754**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of **Boc-L-cyclobutylglycine** ((2S)-2-[(tert-butoxy)carbonyl]amino)-2-cyclobutylacetic acid). The information is curated for professionals in chemical research and drug development, offering a foundational understanding of this non-canonical amino acid derivative.

Spectroscopic Data

While specific, publicly available spectra for **Boc-L-cyclobutylglycine** are not readily found in comprehensive databases, the following tables summarize the expected and observed spectroscopic characteristics based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. These values serve as a reference for the characterization of synthesized **Boc-L-cyclobutylglycine**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
$\text{C}(\text{CH}_3)_3$	~1.45	s	-
CH_2 (cyclobutyl)	1.80 - 2.20	m	-
CH (cyclobutyl)	~2.50	m	-
$\alpha\text{-CH}$	~4.20	d	~8.0
NH	~5.10	d	~8.0
COOH	>10.0	br s	-

Note: Predicted values are based on typical ranges for Boc-protected amino acids and cyclobutyl moieties. The solvent is assumed to be CDCl_3 or DMSO-d_6 . The broad singlet for the carboxylic acid proton may not always be observed.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon Atom	Chemical Shift (δ , ppm)
$\text{C}(\text{CH}_3)_3$	~28.5
$\text{C}(\text{CH}_3)_3$	~80.0
CH_2 (cyclobutyl)	~18.0, ~25.0
CH (cyclobutyl)	~40.0
$\alpha\text{-CH}$	~58.0
C=O (Boc)	~155.0
C=O (acid)	~175.0

Note: Predicted values are based on analogous compounds. The exact chemical shifts can vary depending on the solvent and concentration.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Broad, Strong
N-H (Amide)	3300 - 3400	Medium
C-H (Aliphatic)	2850 - 3000	Strong
C=O (Carboxylic Acid)	1700 - 1730	Strong
C=O (Urethane)	1680 - 1710	Strong
C-N Stretch	1230 - 1250	Medium
C-O Stretch	1160 - 1170	Strong

Note: These are typical absorption ranges for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

Ion	m/z	Notes
[M+H] ⁺	230.1387	Calculated for C ₁₁ H ₂₀ NO ₄ ⁺
[M+Na] ⁺	252.1206	Calculated for C ₁₁ H ₁₉ NNaO ₄ ⁺
[M-C ₄ H ₈] ⁺	174.0817	Loss of isobutylene from the Boc group.
[M-Boc+H] ⁺	130.0862	Loss of the entire Boc group.

Note: The molecular formula of **Boc-L-cyclobutylglycine** is C₁₁H₁₉NO₄, with a molecular weight of 229.27 g/mol. The presented m/z values are for the protonated molecule and common adducts/fragments observed in electrospray ionization (ESI) mass spectrometry.

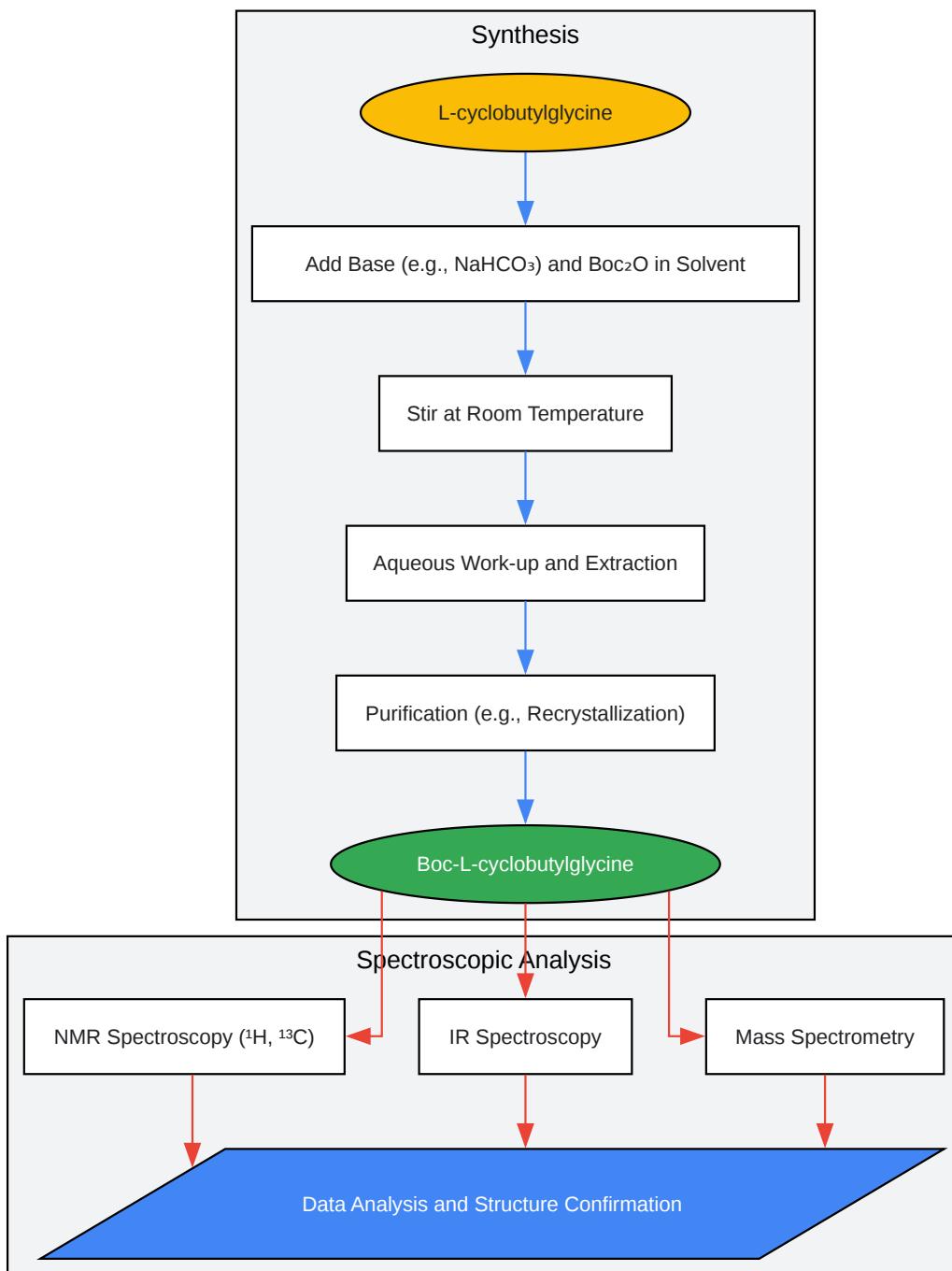
Experimental Protocol: Synthesis of **Boc-L-cyclobutylglycine**

The following is a general and widely accepted procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O). This method is applicable for the synthesis of **Boc-L-cyclobutylglycine** from L-cyclobutylglycine.

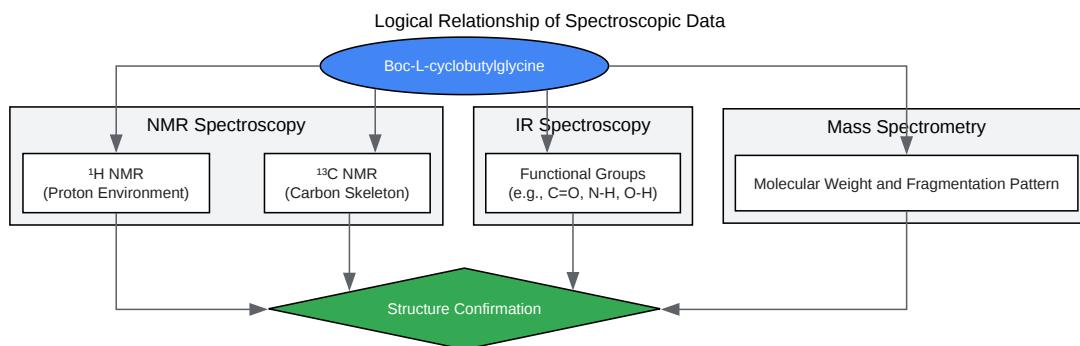
Materials:

- L-cyclobutylglycine
- Di-tert-butyl dicarbonate (Boc₂O)
- Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
- Dioxane (or a suitable solvent mixture like THF/water)
- Water
- Ethyl acetate
- 1M Hydrochloric acid (HCl) or saturated aqueous citric acid solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:


- Dissolution: Dissolve L-cyclobutylglycine in a mixture of dioxane and water.
- Basification: Add sodium bicarbonate or sodium carbonate to the solution to achieve a basic pH (typically pH 9-10). This deprotonates the amino group, making it nucleophilic.
- Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise at room temperature. The reaction is typically stirred for 12-24 hours.
- Work-up:
 - Once the reaction is complete (monitored by TLC), remove the organic solvent under reduced pressure.
 - Wash the remaining aqueous solution with a non-polar solvent like ethyl acetate or hexane to remove any unreacted Boc₂O and other non-polar impurities.

- Carefully acidify the aqueous layer to pH 2-3 with 1M HCl or a saturated citric acid solution. This protonates the carboxylic acid, making the product extractable into an organic solvent.
- Extract the product into ethyl acetate (typically 3 times).
- Isolation and Purification:
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
 - The crude **Boc-L-cyclobutylglycine** can be further purified by recrystallization or column chromatography if necessary.


Visualizations

The following diagrams illustrate key conceptual workflows relevant to the synthesis and analysis of **Boc-L-cyclobutylglycine**.

General Workflow for Synthesis and Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis of **Boc-L-cyclobutylglycine**.

[Click to download full resolution via product page](#)

Caption: The relationship between different spectroscopic techniques and the structural confirmation of the compound.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Boc-L-cyclobutylglycine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b586754#spectroscopic-data-nmr-ir-mass-spec-of-boc-l-cyclobutylglycine\]](https://www.benchchem.com/product/b586754#spectroscopic-data-nmr-ir-mass-spec-of-boc-l-cyclobutylglycine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com